Blue flavin

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

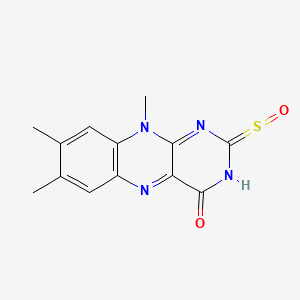

Blue flavin, also known as this compound, is a useful research compound. Its molecular formula is C13H12N4O2S and its molecular weight is 288.33 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Photobiology and Blue Light Sensors

Blue flavin compounds are integral to the function of several blue light-sensing proteins, such as cryptochromes and BLUF (Blue Light Using Flavin) domains. These proteins are involved in critical biological processes, including circadian rhythm regulation and photomorphogenesis.

- Cryptochromes : In plants, cryptochromes utilize this compound to absorb light, leading to the formation of a stable flavin neutral radical that acts as a signaling state. This process is essential for regulating flowering time and other developmental responses to light. Studies have shown that mutations affecting proton transfer in cryptochromes can drastically alter their signaling capabilities, emphasizing the importance of this compound in plant photoreception .

- BLUF Domains : These domains are found in various bacteria and euglenids and play a role in environmental sensing. The photoactivation mechanism involves changes in the hydrogen bonding network around the flavin chromophore, which can lead to conformational changes in the protein that affect its function. Time-resolved infrared spectroscopy has provided insights into these dynamics, revealing how structural changes correlate with signaling state formation .

Optogenetics

The use of this compound in optogenetics has gained traction due to its ability to control cellular processes with light. Researchers exploit the properties of blue light-activated proteins to manipulate neuronal activity and other cellular functions non-invasively.

- Flavoproteins as Optogenetic Tools : Flavin-binding fluorescent proteins (FbFPs) have been developed for use in two-color microscopy, allowing researchers to monitor multiple biological processes simultaneously. The spectral tuning of these proteins through mutations enables precise control over their fluorescence properties, making them valuable tools for live-cell imaging .

Enzymatic Applications

This compound plays a crucial role as a cofactor in various enzymatic reactions, particularly those involving oxidation-reduction processes.

- Cytochrome P450 Enzymes : this compound is involved in the catalytic mechanisms of cytochrome P450 enzymes, which are essential for drug metabolism and biosynthesis of natural products. Studies on the redox properties of these enzymes highlight the significance of this compound in facilitating electron transfer reactions .

- Photocatalysis : The unique properties of this compound allow it to be used as a photocatalyst for various chemical reactions under visible light. Research has shown that blue light can trigger reactive oxygen species generation from flavins, which can be harnessed for applications such as organic synthesis and environmental remediation .

Case Study 1: Cryptochrome Signaling Mechanism

A study on Arabidopsis cryptochrome 1 demonstrated that specific mutations affecting proton transfer significantly alter the lifetime of the signaling state formed upon blue light absorption. This finding underscores the critical role of this compound in plant photoreception and signal transduction .

Case Study 2: BLUF Domain Dynamics

Research utilizing time-resolved infrared spectroscopy on BLUF domains revealed diverse dynamics among different proteins despite conserved structures. This variability impacts their signaling mechanisms and potential applications in synthetic biology .

Propriétés

Numéro CAS |

86189-63-1 |

|---|---|

Formule moléculaire |

C13H12N4O2S |

Poids moléculaire |

288.33 g/mol |

Nom IUPAC |

7,8,10-trimethyl-2-sulfinylbenzo[g]pteridin-4-one |

InChI |

InChI=1S/C13H12N4O2S/c1-6-4-8-9(5-7(6)2)17(3)11-10(14-8)12(18)16-13(15-11)20-19/h4-5H,1-3H3,(H,16,18) |

Clé InChI |

IXYGPUFAQIGWQJ-UHFFFAOYSA-N |

SMILES |

CC1=CC2=C(C=C1C)N(C3=NC(=S=O)NC(=O)C3=N2)C |

SMILES canonique |

CC1=CC2=C(C=C1C)N(C3=NC(=S=O)NC(=O)C3=N2)C |

Key on ui other cas no. |

86189-63-1 |

Synonymes |

lue flavin flavin 2-S-oxide |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.